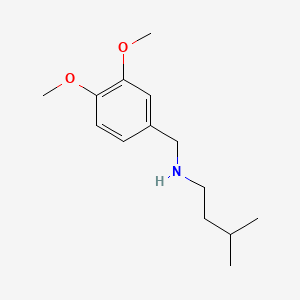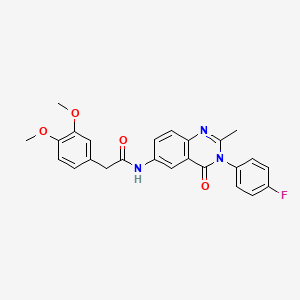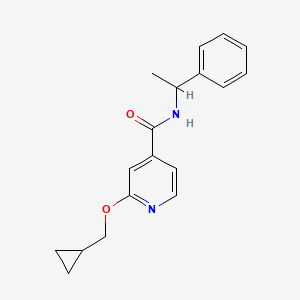
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide, also known as CPI-1189, is a small molecule drug that has shown potential for the treatment of various diseases. It belongs to the class of isonicotinamide derivatives and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is not fully understood. However, it has been shown to modulate the activity of various signaling pathways such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, fibrosis, and tumor growth in animal models. This compound has also been shown to reduce the production of various cytokines and chemokines. Additionally, this compound has been shown to have a protective effect on various organs such as the lungs and liver.
实验室实验的优点和局限性
One of the advantages of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide is its ability to modulate multiple signaling pathways. This makes it a potential candidate for the treatment of diseases with complex pathophysiology. Additionally, this compound has been shown to have a good safety profile in animal studies.
One of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to further investigate the mechanism of action of this compound to identify its molecular targets. Additionally, future studies could focus on the potential therapeutic applications of this compound in various diseases such as cancer and fibrosis.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown potential for the treatment of various diseases. It has been extensively studied for its pharmacological properties, and its mechanism of action is not fully understood. This compound has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成方法
The synthesis of 2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide involves the reaction of 2-(cyclopropylmethoxy)nicotinoyl chloride with 1-phenylethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of the synthesis is reported to be around 50%.
科学研究应用
2-(cyclopropylmethoxy)-N-(1-phenylethyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. This compound has been tested in various animal models of diseases such as rheumatoid arthritis, pulmonary fibrosis, and cancer. It has also been tested in vitro for its effects on various cell lines.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-phenylethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(15-5-3-2-4-6-15)20-18(21)16-9-10-19-17(11-16)22-12-14-7-8-14/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWEQPYHBPXOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)
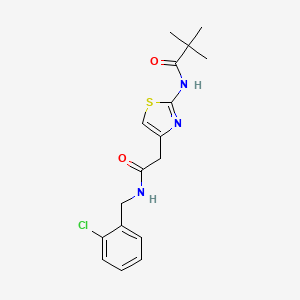
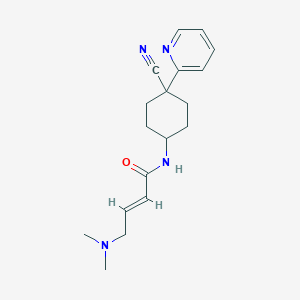
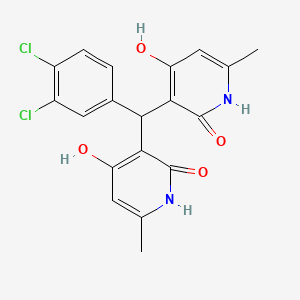
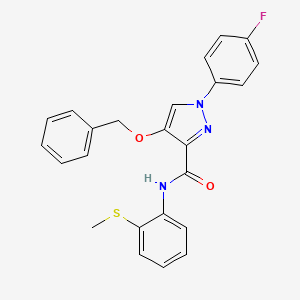
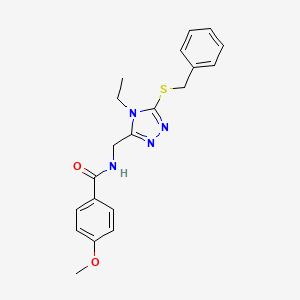
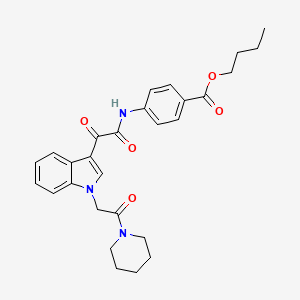
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2389344.png)
![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
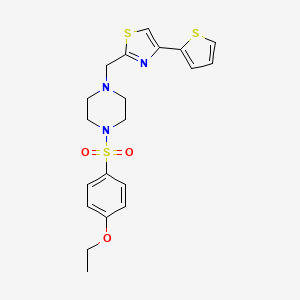
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
